molecular formula C19H21N3O4S B3015648 N-(3-(5-(4-hydroxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923146-16-1

N-(3-(5-(4-hydroxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Katalognummer B3015648
CAS-Nummer: 923146-16-1
Molekulargewicht: 387.45
InChI-Schlüssel: SBTBGNOMQIOAFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals . The presence of the pyrazole ring and the phenyl ring suggests that this compound might have interesting chemical properties and potential biological activity.

Wissenschaftliche Forschungsanwendungen

Cytotoxic and Carbonic Anhydrase Inhibitory Effects

A study focusing on compounds similar to the specified chemical structure, including 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide types, revealed significant cytotoxic and carbonic anhydrase inhibitory effects. These compounds demonstrated good inhibition profiles on human carbonic anhydrase IX and XII, indicating potential for development as novel anticancer agents due to their tumor selectivity and potency selectivity expression values (Gul et al., 2016).

Interaction Studies in Aqueous Solutions

Research on interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives, including compounds structurally related to the specified chemical, explored the effect of temperature and concentration on interactions. These studies provided insights into solute-solute, solute-solvent, and solvent-solvent interactions in the mixtures (Raphael et al., 2015).

Synthesis and Antidepressant Activity

Another study synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for their antidepressant and neurotoxicity screening. One of the compounds in this series reduced immobility time significantly in tests, suggesting potential antidepressant medication applications (Mathew et al., 2014).

Structural Studies of Derivatives

A study conducted structural analysis of three nimesulidetriazole derivatives, including compounds similar to the specified chemical. The research focused on understanding the nature of intermolecular interactions, which is crucial for the development of new drugs or materials (Dey et al., 2015).

Synthesis and Biological Evaluation

A study on the synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores combined hydroxy-benzopyran ring with methylsulfonylaminophenyl group. This study demonstrated the potential for creating new antiarrhythmic and antioxidant compounds (Koufaki et al., 2006).

Wirkmechanismus

Mode of Action

The presence of a hydroxyphenyl group suggests potential interactions with proteins or enzymes that recognize this structural motif .

Biochemical Pathways

Without identified targets, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical pathways, including those related to cell signaling, metabolism, and gene expression .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability, which can be influenced by these properties, is also unknown .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

Eigenschaften

IUPAC Name

N-[3-[3-(4-hydroxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-19(24)22-18(13-7-9-16(23)10-8-13)12-17(20-22)14-5-4-6-15(11-14)21-27(2,25)26/h4-11,18,21,23H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTBGNOMQIOAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.